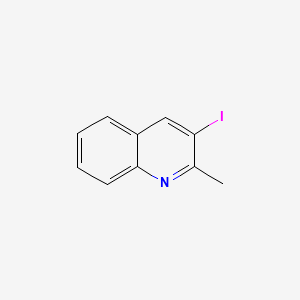

3-Iodo-2-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of an iodine atom at the third position and a methyl group at the second position of the quinoline ring imparts unique chemical properties to this compound.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylquinoline can be achieved through various methods. One common approach involves the iodination of 2-methylquinoline. This can be done using iodine and potassium iodide in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

化学反応の分析

Types of Reactions: 3-Iodo-2-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding quinoline carboxylic acids.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Reactions: Products like 3-azido-2-methylquinoline or 3-cyano-2-methylquinoline.

Oxidation Reactions: Products like this compound-4-carboxylic acid.

Reduction Reactions: Products like 3-iodo-2-methyl-1,2,3,4-tetrahydroquinoline

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iodo-quinoline derivatives, including 3-Iodo-2-methylquinoline. Research indicates that compounds containing an iodine atom in the quinoline structure exhibit significant activity against various bacterial strains. For example, a study demonstrated that carboxy-quinoline derivatives showed promising antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis . The mechanism involves inhibition of microbial adhesion, which is critical in preventing biofilm formation—a significant factor in chronic infections.

Table 1: Antimicrobial Activity of Iodo-Quinoline Derivatives

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | S. epidermidis, K. pneumoniae | Moderate |

| Carboxy-quinoline Derivative | C. parapsilosis | High |

Antimalarial Properties

This compound has shown potential in antimalarial applications. Quinoline derivatives are known for their role in malaria treatment, particularly due to their ability to interfere with the parasite's respiratory processes. A class of compounds derived from quinolines has been optimized for high efficacy against multidrug-resistant strains of Plasmodium falciparum. The structural modifications, including the introduction of halogen atoms like iodine, enhance their bioactivity and metabolic stability .

Case Study: Optimization of Antimalarial Activity

In a study focused on optimizing antimalarial activity, derivatives of quinolines were synthesized and tested for their efficacy against resistant strains. The findings indicated that introducing specific substituents at certain positions significantly improved the compounds' activity, making them viable candidates for further development .

Drug Development Scaffolds

The structural characteristics of this compound make it an attractive scaffold for drug development. Its ability to serve as a starting point for synthesizing more complex molecules has been demonstrated in various studies. For instance, the compound can be modified to create derivatives that act as inhibitors for various biological targets, including topoisomerases and other enzymes involved in cancer progression .

Table 2: Potential Applications as Drug Scaffolds

| Application | Mechanism of Action | Target Diseases |

|---|---|---|

| Topoisomerase Inhibitors | Disruption of DNA replication | Cancer |

| Ubiquitination Inhibitors | Modulation of protein degradation | Neurodegenerative diseases |

| Antiamyloidogenic Agents | Prevention of amyloid plaque formation | Alzheimer's disease |

作用機序

The mechanism of action of 3-Iodo-2-methylquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom and the quinoline ring system play crucial roles in its binding affinity and specificity .

類似化合物との比較

2-Methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.

3-Bromo-2-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

3-Chloro-2-methylquinoline: Contains a chlorine atom, which affects its reactivity and biological activity.

Uniqueness: 3-Iodo-2-methylquinoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in substitution reactions and increases its binding affinity to certain biological targets compared to its bromo and chloro analogs .

生物活性

3-Iodo-2-methylquinoline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a quinoline ring with an iodine atom and a methyl group, exhibits potential as an antimicrobial, antimalarial, and anticancer agent. This article explores the biological activity of this compound, supported by recent research findings, case studies, and comparative analysis with related compounds.

- Molecular Formula : C₉H₈IN

- Molecular Weight : Approximately 285.084 g/mol

The presence of the iodine atom significantly influences the chemical reactivity and biological activity of this compound, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The iodine substituent enhances its binding affinity, allowing it to inhibit enzyme activities effectively. For instance, studies suggest that it can act as an enzyme inhibitor by blocking substrate access at active sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy in inhibiting the growth of bacteria such as Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus epidermidis | 15 | 32 µg/mL |

| Klebsiella pneumoniae | 18 | 16 µg/mL |

| Candida parapsilosis | 20 | 8 µg/mL |

These findings suggest that derivatives of iodo-quinolines are promising scaffolds for developing new antimicrobial agents .

Antimalarial Activity

This compound has also shown potential as an antimalarial agent. Studies have reported its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism involves interference with the parasite's metabolic pathways, although specific details remain under investigation .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of iodo-quinoline derivatives, including this compound, exhibited potent antimicrobial activity against various strains of bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the quinoline structure could enhance biological efficacy .

- Anticancer Potential : Another research initiative explored the anticancer properties of this compound. The compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. Results indicated a significant reduction in cell viability in several cancer cell lines, suggesting that this compound may be a candidate for further development in cancer therapeutics .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated quinolines:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylquinoline | Lacks iodine; contains only a methyl group | Different reactivity and applications |

| 3-Bromo-2-methylquinoline | Contains bromine instead of iodine | Exhibits different chemical properties due to bromine's reactivity |

| 3-Chloro-2-methylquinoline | Contains chlorine | Affects reactivity and biological activity differently than the iodo compound |

The presence of iodine in this compound enhances its chemical reactivity and binding affinity compared to its bromo and chloro analogs, making it particularly valuable in drug development.

特性

IUPAC Name |

3-iodo-2-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWJXEPXYZGFSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。